Dodeclonium Bromide

quaternary ammonium compounds structure-activity relationship antimicrobial chemistry

Dodeclonium Bromide is the mandatory antiseptic API in Phlebocreme/Phlebosup generics and cannot be replaced by benzalkonium, cetrimonium, or benzethonium. Its unique 2-(4-chlorophenoxy)ethyl substituent and dedicated ATC code D08AJ59 mean any substitution requires a full new drug application. Procure API-grade material for formulation development, ANDA bridging studies, or QC reference standards.

Molecular Formula C22H39BrClNO
Molecular Weight 448.9 g/mol
CAS No. 15687-13-5
Cat. No. B097659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeclonium Bromide
CAS15687-13-5
Molecular FormulaC22H39BrClNO
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-]
InChIInChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1
InChIKeyCKGHXNXUAQJNMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeclonium Bromide (CAS 15687-13-5): Quaternary Ammonium Antiseptic for Topical Formulations and Pharmaceutical Procurement


Dodeclonium Bromide (CAS 15687-13-5) is an organic bromide salt of the quaternary ammonium cation dodeclonium, with molecular formula C₂₂H₃₉BrClNO and molecular weight 448.9 g/mol [1]. It functions as a topical antiseptic drug and is classified under ATC code D08AJ59 (Dermatologicals > Antiseptics and Disinfectants > Quaternary ammonium compounds) [2]. The compound is a recognized active pharmaceutical ingredient (API) in multi-ingredient formulations, most notably the rectal cream Phlebocreme and suppository Phlebosup, which are approved for symptomatic treatment of painful anal pathologies including hemorrhoidal crisis [3].

Why Generic Quaternary Ammonium Compounds Cannot Substitute for Dodeclonium Bromide in Regulated Pharmaceutical Applications


Dodeclonium Bromide cannot be freely interchanged with other quaternary ammonium compounds (QACs) such as benzalkonium chloride, cetrimonium bromide, or benzethonium chloride due to fundamental differences in chemical structure that govern regulatory status, formulation compatibility, and therapeutic indication specificity. While many QACs share the cationic ammonium pharmacophore, Dodeclonium Bromide possesses a unique 2-(4-chlorophenoxy)ethyl substituent that distinguishes it from simpler alkyl or benzyl analogs [1]. This structural distinction is codified at the regulatory level: Dodeclonium Bromide holds a dedicated ATC code (D08AJ59) and specific INN designation, separate from benzalkonium (D08AJ01), cetrimonium (D08AJ02), and benzethonium (D08AJ08) [2]. Furthermore, it is an established active ingredient in approved multi-component drug products with defined excipient compatibilities, meaning generic substitution would require full reformulation and regulatory re-approval [3]. The compound's precise role as an antiseptic component within fixed-dose combinations for proctological use is not pharmacopoeially interchangeable with other QAC antiseptics absent bridging studies.

Quantitative Differentiation Evidence for Dodeclonium Bromide Procurement: Structure-Activity, Regulatory, and Formulation Dimensions


Structural Distinction: 4-Chlorophenoxyethyl Substituent Versus Benzyl or Simple Alkyl Analogs

Dodeclonium Bromide contains a 2-(4-chlorophenoxy)ethyl group attached to the quaternary nitrogen, a structural feature absent in common comparator QACs such as benzalkonium chloride (which bears a benzyl group), cetrimonium bromide (which bears a trimethyl ammonium head group with cetyl chain), and dodecyltrimethylammonium bromide (DTAB) (which lacks any aromatic or ether functionality). The chlorophenoxyethyl moiety introduces both aromatic π-electron density and hydrogen bond acceptor capacity (via the ether oxygen) that are not present in purely aliphatic QACs . This structural distinction is supported by the compound's distinct InChIKey (CKGHXNXUAQJNMJ-UHFFFAOYSA-M) and SMILES notation, which confirm the unique connectivity of the chlorophenoxyethyl-dodecyl-dimethylammonium framework [1].

quaternary ammonium compounds structure-activity relationship antimicrobial chemistry

Regulatory Classification: Dedicated ATC Code D08AJ59 Versus Shared Codes for Other QACs

Dodeclonium Bromide is assigned the dedicated ATC code D08AJ59 ("dodeclonium bromide, combinations") within the WHO Anatomical Therapeutic Chemical Classification System. In contrast, other quaternary ammonium antiseptics occupy distinct codes: benzalkonium holds D08AJ01, cetrimonium holds D08AJ02, benzethonium holds D08AJ08, and cetylpyridinium holds D08AJ03 [1]. This separate classification indicates that regulatory authorities recognize Dodeclonium Bromide as pharmacotherapeutically distinct from other QACs, precluding automatic therapeutic equivalence assumptions. The code suffix "combinations" specifically denotes its approved use in multi-component formulations rather than as a standalone agent [2].

ATC classification drug regulation pharmaceutical procurement

Established Multi-Component Formulation Integration: Defined Concentration in Phlebosup Suppositories

Dodeclonium Bromide is incorporated at a precisely defined concentration of 1.3 mg per suppository in the approved French medicinal product Phlebosup, alongside benzocaine (50.0 mg, local anesthetic), enoxolone (23.0 mg, anti-inflammatory), and esculoside (6.0 mg, vasculoprotector) [1]. This formulation has undergone regulatory review and received marketing authorization for symptomatic treatment of painful and pruritic anal manifestations, particularly hemorrhoidal crisis. In contrast, comparator QACs such as benzalkonium chloride or cetrimide are typically employed as standalone disinfectants or preservatives in broader applications, not as integrated API components in such specific fixed-dose combinations with proven clinical use context [2].

pharmaceutical formulation fixed-dose combination proctology

Chemical Identity Verification: Unique CAS Registry Number and Distinct Molecular Descriptors

Dodeclonium Bromide possesses a unique CAS Registry Number (15687-13-5), distinct InChIKey (CKGHXNXUAQJNMJ-UHFFFAOYSA-M), and specific SMILES notation (CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-]) that differentiate it from all other quaternary ammonium compounds [1]. For comparison, benzalkonium chloride encompasses a mixture of alkyl chains and carries CAS 63449-41-2 (mixture) or 8001-54-5; cetrimonium bromide bears CAS 57-09-0; and benzethonium chloride carries CAS 121-54-0. These unique identifiers enable unambiguous quality control verification, substance tracking, and supply chain integrity assurance [2].

chemical identity quality control procurement specification

Cross-Reactivity and Sensitization Profile: Limited Cross-Reactivity Data Relative to Benzalkonium Chloride

According to a 2023 review of quaternary ammonium compounds and contact dermatitis, benzalkonium chloride (BAK) demonstrates documented cross-reactivity with at least 20 other chemicals including benzethonium chloride, cetrimide, cetrimonium bromide, cetrimonium chloride, and cetylpyridinium chloride [1]. In contrast, Dodeclonium Bromide is not listed among the cross-reactive species in this analysis, suggesting that its distinct chlorophenoxyethyl structure may confer a different immunological sensitization profile compared to the benzyl-containing BAK cluster. The review notes that cross-reactivity patterns are structure-dependent, with benzyl and substituted benzyl groups driving much of the observed cross-sensitization [2].

contact dermatitis QAC sensitization safety profile

Dodeclonium Bromide: Validated Procurement and Application Scenarios Based on Quantitative Evidence


Pharmaceutical Manufacturing: Production of Authorized Proctological Fixed-Dose Combinations

Dodeclonium Bromide is an essential active ingredient in approved multi-component proctological formulations, specifically Phlebocreme (rectal cream containing 0.40 g Dodeclonium Bromide per 100 g) and Phlebosup (suppositories containing 1.3 mg per unit) [1]. For pharmaceutical manufacturers producing or seeking to produce generic equivalents of these authorized medicines, procurement of Dodeclonium Bromide meeting API-grade specifications is mandatory. Substitution with other QAC antiseptics is not permissible under current marketing authorizations, and any deviation would require full new drug application or significant variation with supporting bioequivalence data [2].

Regulatory Reference Standard Procurement: Quality Control and Analytical Method Validation

Due to its distinct CAS Registry Number (15687-13-5), unique InChIKey (CKGHXNXUAQJNMJ-UHFFFAOYSA-M), and specific molecular weight (448.9 g/mol), Dodeclonium Bromide serves as a reference standard for analytical method development, quality control testing, and substance identification in regulatory submissions [1]. Laboratories performing impurity profiling, assay validation, or stability-indicating method development for Dodeclonium Bromide-containing products require authenticated reference material that is chemically distinct from other QAC reference standards, as demonstrated by the compound's unique SMILES and InChI descriptors [2].

Comparative Antiseptic Research: Investigating Structure-Dependent QAC Sensitization and Cross-Reactivity

Given that benzalkonium chloride exhibits documented cross-reactivity with approximately 20 other QACs while Dodeclonium Bromide is not listed in the same cross-reactive cluster [1], research institutions investigating structure-dependent contact sensitization to quaternary ammonium compounds may utilize Dodeclonium Bromide as a distinct comparator with a unique chlorophenoxyethyl substituent. The compound's absence from the BAK-associated cross-reactivity cluster in published reviews suggests it may serve as a structurally differentiated QAC for patch testing panels or mechanistic studies of QAC-induced allergic contact dermatitis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dodeclonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.